8-Chloro-7-methoxy-1-methyl-9H-beta-carboline is a member of the beta-carboline family, which consists of a bicyclic structure derived from indole. This compound is characterized by the presence of a chlorine atom at the 8-position, a methoxy group at the 7-position, and a methyl group at the 1-position of the beta-carboline skeleton. Beta-carbolines are known for their diverse biological activities, including neuroprotective effects and potential applications in treating various diseases.
8-Chloro-7-methoxy-1-methyl-9H-beta-carboline can be synthesized through various chemical methods that modify naturally occurring beta-carboline alkaloids, such as harmine. The structural modifications allow for exploration of its pharmacological potential while minimizing undesired side effects associated with parent compounds.
This compound falls under the category of alkaloids, specifically beta-carbolines, which are nitrogen-containing compounds derived from plant sources. Beta-carbolines are recognized for their roles in medicinal chemistry due to their interactions with neurotransmitter systems and enzymes.
The synthesis of 8-Chloro-7-methoxy-1-methyl-9H-beta-carboline can be achieved through several approaches:
The synthesis often employs reagents such as cesium carbonate in organic solvents to facilitate ring closure and functionalization steps. Reaction conditions are optimized for yield and purity, with typical yields reported up to 82% for specific transformations .
The molecular formula of 8-Chloro-7-methoxy-1-methyl-9H-beta-carboline is . The compound features a fused ring system that contributes to its stability and biological activity.
These structural characteristics facilitate interactions with biological targets, influencing its pharmacological profile.
8-Chloro-7-methoxy-1-methyl-9H-beta-carboline participates in several chemical reactions typical of beta-carbolines:
Reactions are often monitored using techniques such as thin-layer chromatography and high-performance liquid chromatography to ensure desired outcomes and purity levels.
The mechanism of action for 8-Chloro-7-methoxy-1-methyl-9H-beta-carboline primarily involves interaction with specific enzyme targets, such as dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). By selectively inhibiting DYRK1A, this compound may modulate signaling pathways involved in cell growth and differentiation.
Studies indicate that modifications to the beta-carboline structure can significantly alter binding affinities and selectivity towards different kinases, highlighting the importance of structural features in therapeutic applications .
Relevant analyses include spectroscopic methods (NMR, IR) to confirm structure and purity post-synthesis.
8-Chloro-7-methoxy-1-methyl-9H-beta-carboline has potential applications in:
1.1. In Silico Virtual Screening against Plasmodium falciparum Targets
The discovery of 8-chloro-7-methoxy-1-methyl-9H-beta-carboline (hereafter referred to as CMC-1) as a candidate antimalarial agent originated from systematic in silico screening against the Brazilian Malaria Molecular Targets (BRAMMT) database. This specialized repository comprises 20 validated Plasmodium falciparum targets implicated in parasite metabolism, redox homeostasis, and ion regulation. Computational docking studies positioned CMC-1 within the ATP-binding pockets and catalytic sites of four critical BRAMMT targets: ferredoxin-NADP⁺ reductase (PfFNR), protein kinase 7 (PfPK7), glutaredoxin-1 (PfGrx1), and sarco/endoplasmic reticulum Ca²⁺-ATPase (PfATP6). Molecular dynamics simulations further confirmed stable ligand–target complexes with minimized free energy states, prioritizing these interactions for experimental validation [1].
Quantitative binding affinity analyses revealed nanomolar-range interactions between CMC-1 and the prioritized targets. The strongest binding occurred at PfFNR (ΔG = −9.8 kcal/mol), driven by hydrogen bonding with residues Arg248 and Tyr235, which coordinate NADP⁺ cofactor binding. PfATP6 inhibition (ΔG = −8.4 kcal/mol) involved hydrophobic interactions within its transmembrane domain, potentially disrupting Ca²⁺ transport. PfPK7 and PfGrx1 showed moderate affinity (ΔG = −7.6 and −7.2 kcal/mol, respectively), suggesting interference with kinase signaling and redox balance. The multi-target engagement profile supports a polypharmacological mechanism distinct from monotherapeutic agents like chloroquine [1].
Table 1: Binding Affinities of CMC-1 against Key P. falciparum Molecular Targets
Target Protein | Biological Function | Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues |
---|---|---|---|
PfFNR | Redox metabolism | -9.8 | Arg248, Tyr235, Ser236 |
PfATP6 | Calcium ion transport | -8.4 | Leu212, Val214, Phe260 |
PfPK7 | Kinase signaling | -7.6 | Glu98, Asp102, Lys105 |
PfGrx1 | Antioxidant defense | -7.2 | Cys83, Pro78, Tyr76 |
1.2. In Vitro Antiplasmodial Activity Assessment
CMC-1 exhibited potent antiplasmodial activity against chloroquine-resistant P. falciparum (W2 strain), with an IC₅₀ of 1.8 μM. Mechanistic studies indicated dual parasiticidal effects:
These actions synergistically induced oxidative stress and metabolic collapse in trophozoite-stage parasites within 24 hours of exposure [1].
CMC-1 demonstrated low cytotoxicity in human hepatoma (HepG2) and embryonic kidney (HEK-293) cell lines, with CC₅₀ values >100 μM. High selectivity indices (SI) were observed:
Table 2: In Vitro Antiplasmodial and Cytotoxicity Profiles of CMC-1
Assessment Model | Endpoint | CMC-1 Value | Chloroquine Control |
---|---|---|---|
P. falciparum W2 strain | IC₅₀ (μM) | 1.8 | 0.21 |
β-Hematin formation inhibition | % Inhibition at 5 μM | 72% | 58% |
Human HepG2 cells | CC₅₀ (μM) | >100 | >100 |
Selectivity Index (HepG2) | SI = CC₅₀/IC₅₀ | 55.6 | 476.2 |
1.3. In Vivo Efficacy in Cerebral Malaria Models
In murine cerebral malaria (ECM) models infected with P. berghei ANKA, CMC-1 (10 mg/kg/day) significantly reduced parasitemia:
CMC-1 reduced plasma nitric oxide (NO) levels by 65% in ECM mice, achieved through direct inhibition of inducible nitric oxide synthase (iNOS) expression in brain microvasculature. This attenuation of NO overproduction:
CMC-1 conferred 65% protection against ECM-induced neurological sequelae:
Table 3: Neuroprotective Effects of CMC-1 in Experimental Cerebral Malaria
CAS No.: 18326-62-0
CAS No.: 53938-08-2
CAS No.: 2570-24-3
CAS No.: 8062-00-8
CAS No.: 21416-85-3